molecular formula C9H9ClO4 B3061261 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid CAS No. 7698-98-8

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid

Cat. No.: B3061261
CAS No.: 7698-98-8
M. Wt: 216.62 g/mol
InChI Key: HYNAIYBUUSJFKL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (CAS 7698-98-8) is a chlorinated aromatic compound with the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g/mol . It is characterized by a hydroxypropanoic acid backbone substituted with a 4-chlorophenoxy group at the β-position. This compound is a key metabolite of meclofenoxate, a nootropic agent, and has been studied for its pharmacokinetic behavior in rats . Its structural features, including the hydroxyl and chlorophenoxy groups, influence its solubility, metabolic stability, and biological activity.

Properties

IUPAC Name

3-(4-chlorophenoxy)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNAIYBUUSJFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275960
Record name 3-(4-chlorophenoxy)-2-hydroxypropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7698-98-8, 39657-09-5
Record name p-Chlorophenoxylactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC518713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-chlorophenoxy)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENOXY)LACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0416BZS7QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stereoselective O-Alkylation of L-Tyrosine Derivatives

A patented process (US20160102042A1) outlines a six-step synthesis starting from L-tyrosine, leveraging its inherent chirality to achieve high enantiopurity. The sequence involves:

  • O-Benzylation : Protection of the phenolic hydroxyl group using benzyl bromide under basic conditions (NaOH, DMF).
  • Diazotization : Treatment with sodium nitrite and HCl to introduce the 4-chlorophenoxy moiety via Sandmeyer reaction.
  • Dialkylation : Reaction with ethyl iodide in anhydrous DMF using NaH as a base, achieving 93% yield for the intermediate ethylated derivative.
  • Debenzylation : Catalytic hydrogenation (Pd/C) or TiCl₄-mediated cleavage to remove protecting groups.
  • Oxidation : TEMPO/NaClO₂ system converts the primary alcohol to the carboxylic acid.
  • Esterification/Hydrolysis : Final adjustment to the desired acid or ester form.

Critical Parameters :

  • Temperature control during diazotization (-5°C to 0°C) prevents side reactions.
  • Anhydrous conditions in O-alkylation steps minimize hydrolysis.
  • Chelating agents (e.g., EDTA) enhance regioselectivity in dialkylation.

Epoxide Ring-Opening Strategy

An alternative route involves regioselective ring-opening of (S)-glycidyl benzyl ether with 4-methoxyphenylmagnesium bromide (Scheme 6 in US20160102042A1):

  • Epoxide Activation : CuI catalyzes the nucleophilic attack at the less hindered carbon of the epoxide.
  • Secondary Alcohol Formation : Yields 83% of (S)-3-(4-methoxyphenoxy)-2-hydroxypropanoic acid precursor.
  • Demethylation : Sodium ethanethiolate cleaves the methoxy group to expose the phenolic hydroxyl.
  • Chlorination : In situ generation of the 4-chlorophenoxy group using Cl₂ gas or SOCl₂.

Advantages :

  • Avoids diazonium intermediates, reducing explosion risks.
  • CuI catalysis improves regioselectivity (>95:5 ratio).

Experimental Optimization and Yield Enhancement

Solvent and Base Selection

Comparative studies in the patent highlight:

  • DMF vs. THF : DMF increases O-alkylation rates due to higher polarity (yield: 93% vs. 72%).
  • NaH vs. K₂CO₃ : NaH provides superior kinetics for ethyl iodide reactions but requires strict anhydrous conditions.

Catalytic Hydrogenation Efficiency

Debenzylation with Pd/C under H₂ (1 atm) achieves 88% yield, whereas TiCl₄ in dichloromethane reaches 92% but necessitates rigorous moisture exclusion.

Oxidation Conditions

TEMPO/NaClO₂ oxidation at pH 6.7–7.0 minimizes overoxidation to ketones, preserving the α-hydroxy acid structure.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (200 MHz, CDCl₃) : δ 1.23 (t, J = 6.9 Hz, 3H, CH₃), 3.80 (s, 3H, OCH₃), 6.86 (d, J = 8.5 Hz, 2H, ArH), 7.15 (d, J = 8.5 Hz, 2H, ArH).
  • IR (CHCl₃) : 3420 cm⁻¹ (OH), 1715 cm⁻¹ (C=O), 1215 cm⁻¹ (C-O-C).
  • MS : m/z 211 [M+H]⁺ for intermediate (S)-5.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms 97–99% ee for the final product.

Industrial-Scale Considerations and Challenges

Cost-Benefit Analysis

  • Raw Material Costs : L-Tyrosine ($120/kg) vs. glycidyl ether ($85/kg).
  • Catalyst Recycling : Pd/C recovery via filtration reduces expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(4-Chlorophenoxy)-2-oxopropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Chlorophenoxy)-2-hydroxypropanol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(4-Chlorophenoxy)-2-oxopropanoic acid

    Reduction: 3-(4-Chlorophenoxy)-2-hydroxypropanol

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can modulate cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structural analogues of 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid, highlighting differences in substituents, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Properties/Applications
This compound 7698-98-8 C₉H₉ClO₄ 216.62 β-hydroxy, 4-Cl-phenoxy Metabolite of meclofenoxate; nonlinear pharmacokinetics at high doses
2-(4-Chlorophenoxy)propionic acid Not specified* C₉H₉ClO₃ 200.62 α-carboxylic acid, 4-Cl-phenoxy Herbicide intermediate; lacks hydroxyl group
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid 306-23-0 C₉H₁₀O₄ 182.17 β-hydroxy, 4-hydroxyphenyl Natural phenolic acid; antioxidant properties
2-(4-Chlorophenyl)propanoic acid 105879-62-7 C₉H₉ClO₂ 184.62 α-methyl, 4-Cl-phenyl Anti-inflammatory agent precursor
3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid 1701830-69-4 C₉H₈ClFO₃ 218.61 β-hydroxy, 4-Cl-3-F-phenyl Potential fluorinated drug metabolite
2-(4-Chlorophenoxy)-2-methylpropanoic acid 31637-96-4 C₁₀H₁₁ClO₃ 214.65 α-methyl, 4-Cl-phenoxy Hypolipidemic agent (e.g., Etofibrate)

Pharmacokinetic and Metabolic Differences

  • This compound: Exhibits nonlinear pharmacokinetics in rats at doses >500 mg/kg due to saturation of metabolic enzymes, leading to prolonged half-life (t₁/₂) and reduced clearance (CL/F) .
  • Used as a herbicide intermediate due to stability against hydrolysis .
  • 3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid: The hydroxyl group on the phenyl ring enhances water solubility and antioxidant activity but reduces metabolic stability compared to chlorinated analogues .

Biological Activity

3-(4-Chlorophenoxy)-2-hydroxypropanoic acid is a compound with significant biological activity, particularly noted for its potential anti-inflammatory properties and its role as an enzyme inhibitor. This article explores its biological activities, mechanisms of action, and relevant research findings.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making the compound a candidate for therapeutic applications in inflammatory diseases.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in various metabolic pathways. Its structure allows for interactions that can modulate enzyme activity, leading to significant biological effects. The chlorinated phenyl group enhances its binding affinity to molecular targets, which is critical for its biological efficacy.

The mechanism of action involves the interaction between the compound and specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the chlorophenyl moiety may engage in halogen bonding. These interactions can alter enzyme kinetics and receptor activation, leading to various biological responses.

Table: Summary of Biological Activities

Activity Mechanism Target
Anti-inflammatoryInhibition of COX enzymesInflammatory pathways
Enzyme inhibitionModulation of enzyme activity via binding interactionsVarious metabolic enzymes

Case Studies and Experimental Data

  • In Vitro Studies : In a study assessing the antiproliferative activity against cancer cell lines (HCT-116), this compound demonstrated significant inhibitory effects, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to target enzymes, indicating a potential pathway for drug development aimed at treating inflammatory diseases and certain cancers .
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound has unique properties due to its specific chlorinated structure, influencing its pharmacological profile differently than other anti-inflammatory agents.

Table: Comparative Biological Activities

Compound Name Molecular Formula Biological Activity
This compoundC9H9ClO4Anti-inflammatory, enzyme inhibitor
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acidC9H10O4Anti-inflammatory
2-(4-Chlorophenyl)-2-hydroxypropanoic acidC9H9ClO3Similar anti-inflammatory effects

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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